molecular formula C22H38O4 B14582783 Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate CAS No. 61621-60-1

Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate

Cat. No.: B14582783
CAS No.: 61621-60-1
M. Wt: 366.5 g/mol
InChI Key: XAEPRYPGLXNCIG-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate is an organic compound with a complex structure It is characterized by a cyclohexane ring substituted with ethyl, dioxo, and tridecyl groups

Properties

CAS No.

61621-60-1

Molecular Formula

C22H38O4

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate

InChI

InChI=1S/C22H38O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16-19(23)17-20(24)21(18)22(25)26-4-2/h18,21H,3-17H2,1-2H3

InChI Key

XAEPRYPGLXNCIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1CC(=O)CC(=O)C1C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of cyclohexanecarboxylic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can convert the dioxo groups to hydroxyl groups.

    Substitution: This can replace one of the substituents on the cyclohexane ring with another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate
  • Cyclohexanecarboxylic acid derivatives

Comparison: Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring. This gives it distinct chemical properties and potential applications compared to other similar compounds. For instance, the presence of the tridecyl group may enhance its hydrophobicity, affecting its solubility and interaction with biological membranes.

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